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molecular formula C8H10BrNO2 B8350636 3-bromo-2-methoxy-6-(methoxymethyl)pyridine CAS No. 1206776-84-2

3-bromo-2-methoxy-6-(methoxymethyl)pyridine

Cat. No. B8350636
M. Wt: 232.07 g/mol
InChI Key: ADJNFHXILOCIGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08487103B2

Procedure details

step 1—A NaH dispersion (226 mg, 5.64 mmol, 60% mineral oil dispersion) was triturated with hexanes (3×10 mL) and dried under a stream of N2 then suspended in THF (23.5 mL) and cooled to 0° C. A solution of 3-bromo-2-methoxy-6-(hydroxymethyl)pyridine (0.88 g, 3.79 mmol) in THF (10 mL) was added drop-wise and the mixture was stirred for 30 min. To the solution was added MeI (1.00 g, 441 μl, 7.05 mmol) and the mixture was warmed to RT. After 1 h the crude reaction mixture was concentrated in vacuo and the mixture was poured into H2O (100 mL) and extracted with EtOAc (3×50 mL). The combined extracts were washed sequentially with H2O, brine, dried, filtered and concentrated to afford 3-bromo-2-methoxy-6-methoxymethyl-pyridine (136) as a light yellow oil.
Quantity
0.88 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
441 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([O:10][CH3:11])=[N:4][C:5]([CH2:8][OH:9])=[CH:6][CH:7]=1.[CH3:12]I>C1COCC1>[Br:1][C:2]1[C:3]([O:10][CH3:11])=[N:4][C:5]([CH2:8][O:9][CH3:12])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0.88 g
Type
reactant
Smiles
BrC=1C(=NC(=CC1)CO)OC
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
441 μL
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
step 1—A NaH dispersion (226 mg, 5.64 mmol, 60% mineral oil dispersion) was triturated with hexanes (3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried under a stream of N2
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to RT
CUSTOM
Type
CUSTOM
Details
After 1 h the crude reaction mixture
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
ADDITION
Type
ADDITION
Details
the mixture was poured into H2O (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×50 mL)
WASH
Type
WASH
Details
The combined extracts were washed sequentially with H2O, brine
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C(=NC(=CC1)COC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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